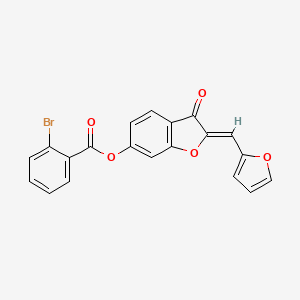
1,3,5-Benzenetriol, monobenzoate
Übersicht
Beschreibung
1,3,5-Benzenetriol, monobenzoate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Benzenetriol, monobenzoate can be synthesized through the esterification of 1,3,5-benzenetriol with benzoic acid or its derivatives. The reaction typically involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Benzenetriol, monobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydroxy derivatives or other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Benzenetriol, monobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3,5-benzenetriol, monobenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups and the benzoate ester moiety contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory or cancer-related pathways.
Cell Signaling Modulation: Modulating cell signaling pathways to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Benzenetriol (Phloroglucinol): The parent compound with three hydroxyl groups attached to a benzene ring.
1,2,4-Benzenetriol: A structural isomer with hydroxyl groups at different positions on the benzene ring.
1,3,5-Trihydroxybenzene: Another name for phloroglucinol, highlighting its three hydroxyl groups.
Uniqueness: 1,3,5-Benzenetriol, monobenzoate is unique due to the presence of the benzoate ester moiety, which imparts different chemical and biological properties compared to its parent compound, 1,3,5-benzenetriol. The esterification can enhance the compound’s stability, solubility, and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
benzene-1,3,5-triol;benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C6H6O3/c8-7(9)6-4-2-1-3-5-6;7-4-1-5(8)3-6(9)2-4/h1-5H,(H,8,9);1-3,7-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQCHXOADRUKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80811010 | |
| Record name | Benzoic acid--benzene-1,3,5-triol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80811010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62191-56-4 | |
| Record name | Benzoic acid--benzene-1,3,5-triol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80811010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


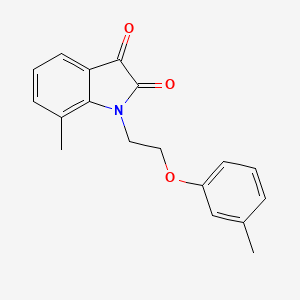
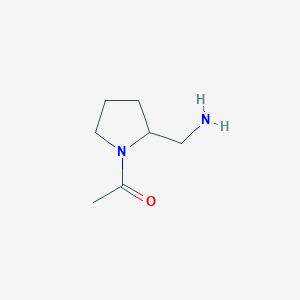
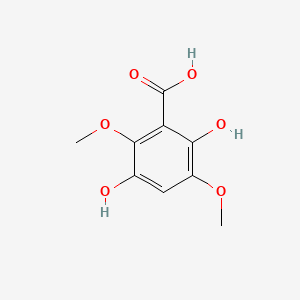
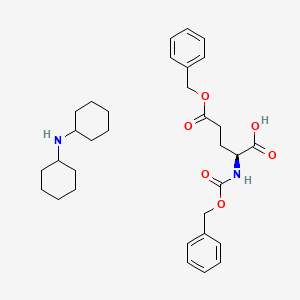

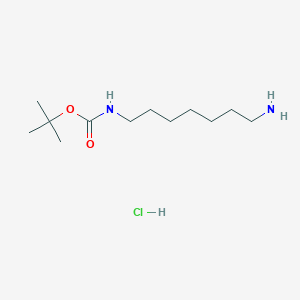
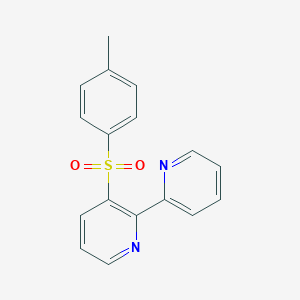
![Bipyridine, [(4-methoxyphenyl)sulfonyl]-](/img/structure/B3275223.png)
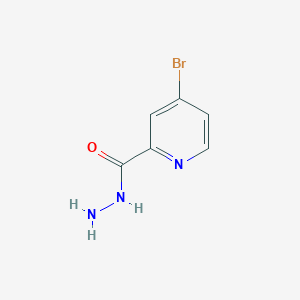

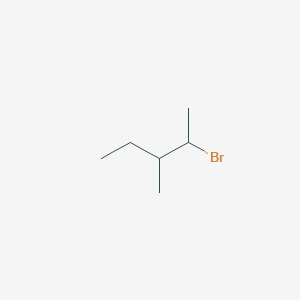
![3,3',6,6'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275263.png)
